molecular formula C23H21N3O3 B4016427 N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide

N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide

Cat. No.: B4016427
M. Wt: 387.4 g/mol
InChI Key: JIXWEVYGIFSADQ-UHFFFAOYSA-N
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Description

N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide is a complex organic compound with the molecular formula C19H16N2O This compound is characterized by the presence of a naphthalene ring, a pyrrolidine ring, and an acetamide group

Properties

IUPAC Name

N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15(27)25-18-9-11-19(12-10-18)26-22(28)13-21(23(26)29)24-14-17-7-4-6-16-5-2-3-8-20(16)17/h2-12,21,24H,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXWEVYGIFSADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce a functional group.

    Amidation Reaction: The naphthalene derivative is then reacted with an amine to form the naphthalen-1-ylmethylamino group.

    Cyclization: The intermediate product undergoes cyclization to form the pyrrolidine ring.

    Acetylation: Finally, the compound is acetylated to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The naphthalene ring may intercalate with DNA, while the amine and acetamide groups can form hydrogen bonds with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like naphthoquinone and naphthylamine share structural similarities.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolidine-3-carboxamide.

    Acetamide Derivatives: Compounds like N-phenylacetamide and N-methylacetamide.

Uniqueness

N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide is unique due to its combination of a naphthalene ring, a pyrrolidine ring, and an acetamide group. This unique structure imparts specific chemical properties and potential biological activities that are not observed in simpler compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-[3-(naphthalen-1-ylmethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide

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